molecular formula C32H27N3O B11531357 N'-[(E)-anthracen-9-ylmethylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide

Cat. No.: B11531357
M. Wt: 469.6 g/mol
InChI Key: YYDINKNWXAFEJY-FMFFXOCNSA-N
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Description

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is notable for its unique structure, which includes an anthracene moiety, a tetrahydroisoquinoline unit, and a benzohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE typically involves a condensation reaction between anthracene-9-carbaldehyde and a hydrazide derivative. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene moiety would yield anthraquinone derivatives, while reduction of the Schiff base would produce the corresponding amine.

Scientific Research Applications

Mechanism of Action

The mechanism by which N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE exerts its effects is largely dependent on its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The Schiff base can also form coordination complexes with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE is unique due to the presence of the tetrahydroisoquinoline unit, which imparts additional biological activity and chemical reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C32H27N3O

Molecular Weight

469.6 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide

InChI

InChI=1S/C32H27N3O/c36-32(25-15-13-23(14-16-25)21-35-18-17-24-7-1-2-10-28(24)22-35)34-33-20-31-29-11-5-3-8-26(29)19-27-9-4-6-12-30(27)31/h1-16,19-20H,17-18,21-22H2,(H,34,36)/b33-20+

InChI Key

YYDINKNWXAFEJY-FMFFXOCNSA-N

Isomeric SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)N/N=C/C4=C5C=CC=CC5=CC6=CC=CC=C64

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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